3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-nitro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4S/c18-11(8-3-1-4-9(7-8)17(19)20)14-13-16-15-12(21-13)10-5-2-6-22-10/h1-7H,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUSITKQBFAHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and benzamide groups. Common synthetic methods include:
Cyclization Reactions: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The thiophene moiety can be introduced via coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzamide and thiophene moieties can participate in electrophilic and nucleophilic substitution reactions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Major Products
Reduction: Formation of 3-amino-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Scientific Research Applications
3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Observations :
Core Structure : Replacement of oxadiazole with thiadiazole (e.g., 4k ) alters electronic properties and bioavailability .
Thiophene vs. pyridine substituents influence solubility and intermolecular interactions .
Synthetic Yields : Derivatives without bulky substituents (e.g., 25 ) exhibit higher yields (60%) compared to nitro- or bromo-substituted analogs (15–50%) .
Table 2: Reported Bioactivities of Analogous Compounds
Key Insights :
- Nitro Group Impact : The 3-nitro group in the target compound may enhance enzyme inhibition (similar to Derivative 6a ) by polarizing the benzamide ring .
- Thiophene vs. Chlorothiophene : HSGN-238’s 5-chlorothiophene group improves antibacterial activity, suggesting halogenation could be beneficial for the target compound .
- Core Flexibility : Thiadiazole derivatives (e.g., 7d ) show stronger cytotoxic effects than oxadiazoles, likely due to increased metabolic stability .
Biological Activity
3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a nitro group , a thiophene ring , and an oxadiazole moiety , which contribute to its unique chemical properties. The presence of the nitro group suggests potential electron-withdrawing characteristics, enhancing the compound's reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Effects : The compound has demonstrated cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : It shows promise as an antimicrobial agent.
- Antioxidant Activity : The compound may enhance the activity of antioxidant enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
-
Cell Line Studies :
- The compound was evaluated against multiple cancer cell lines, including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). It exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity.
- For instance, it demonstrated an IC50 value of 1.18 ± 0.14 µM against HEPG2 cells, outperforming staurosporine (4.18 ± 0.05 µM) and ethidium bromide (2.71 ± 0.18 µM) .
- Mechanisms of Action :
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria.
- The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Antioxidant Activity
The antioxidant capacity of this compound has been linked to its ability to enhance the activity of enzymes such as superoxide dismutase and catalase. This suggests a protective role against oxidative stress in cellular environments .
Summary of Research Findings
| Biological Activity | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HEPG2 | 1.18 ± 0.14 | Apoptosis induction |
| MCF7 | < 5 | MAPK/ERK pathway inhibition | |
| SW1116 | < 5 | Targeted protein binding | |
| Antimicrobial | Various | Varies | Membrane disruption |
| Antioxidant | Cellular models | N/A | Enzyme activation |
Q & A
Q. What are the optimal synthetic routes for 3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how can purity be validated?
The synthesis typically involves:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide intermediates under acidic conditions.
- Step 2: Introduction of the thiophen-2-yl group at the 5-position of the oxadiazole ring using coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkage).
- Step 3: Nitration of the benzamide moiety using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (~0–5°C) to avoid over-nitration.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol.
- Validation: Purity is confirmed via HPLC (retention time matching, >95% purity) and structural elucidation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR: Identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrobenzamide) and carbon backbone.
- FT-IR: Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amide, NO₂ asymmetric stretch at ~1520 cm⁻¹).
- HRMS: Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₈N₄O₃S: 308.03).
- X-ray crystallography (if crystals obtained): Resolves bond lengths/angles (e.g., C–N in oxadiazole: ~1.32 Å) and intermolecular interactions (e.g., π-π stacking between thiophene and benzamide) .
Q. What are the primary biological targets or activities reported for this compound?
Preliminary studies suggest:
- Antimicrobial activity: Inhibits methicillin-resistant Staphylococcus aureus (MRSA) via disruption of bacterial membrane integrity (MIC₅₀: 8–16 µg/mL).
- Enzyme inhibition: Potential interaction with carbonic anhydrase II (hCA II) due to sulfonamide-like motifs, validated via molecular docking (binding energy: −9.2 kcal/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Conflicting results (e.g., varying IC₅₀ values across studies) may arise from:
- Assay variability: Standardize protocols (e.g., broth microdilution for antimicrobial tests, pH control for enzyme assays).
- Structural analogs: Compare with derivatives (e.g., replacing nitro with bromo groups) to isolate pharmacophoric features.
- Crystallographic validation: Use SHELX-refined structures to correlate activity with intermolecular interactions (e.g., hydrogen bonding with Thr199 in hCA II) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustment: Introduce polar groups (e.g., morpholinosulfonyl) to improve solubility (logP reduction from 3.2 to 2.1).
- Metabolic stability: Assess cytochrome P450 interactions via liver microsome assays. Replace metabolically labile groups (e.g., ester-to-amide substitution).
- Prodrug design: Mask nitro groups with bioreducible linkers (e.g., nitroreductase-sensitive motifs) for targeted activation .
Q. How does the compound’s electronic structure influence its reactivity and bioactivity?
- Nitro group effects: Electron-withdrawing nature enhances electrophilicity of the benzamide ring, facilitating interactions with nucleophilic enzyme residues (e.g., Lys34 in MRSA PFOR).
- Thiophene contribution: Sulfur’s lone pairs enable π-π stacking with aromatic residues (e.g., Phe330 in hCA II), confirmed via DFT calculations (HOMO-LUMO gap: 4.1 eV) .
Q. What computational methods are used to predict binding modes and SAR?
- Molecular docking (AutoDock Vina): Screens against Protein Data Bank (PDB) targets (e.g., 5NY3 for hCA II).
- MD simulations (GROMACS): Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns).
- QSAR modeling: Correlates substituent electronic parameters (Hammett σ) with bioactivity (R² > 0.85 for MRSA inhibition) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Oxadiazole formation | H₂SO₄, reflux, 4 h | 65 | 92.3 | |
| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | 78 | 96.5 | |
| Final purification | EtOH recrystallization | 85 | 98.1 |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Compound | MRSA MIC₅₀ (µg/mL) | hCA II IC₅₀ (nM) | logP |
|---|---|---|---|
| Target compound | 12.4 | 320 | 3.2 |
| 3-Bromo analog | 18.6 | 450 | 3.8 |
| Morpholinosulfonyl derivative | 9.8 | 210 | 2.1 |
| Data from . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
